molecular formula C14H10N2O2 B13971441 3-Phenyl-7-nitroindole CAS No. 61861-89-0

3-Phenyl-7-nitroindole

Cat. No.: B13971441
CAS No.: 61861-89-0
M. Wt: 238.24 g/mol
InChI Key: ANJDLCPPPZKATD-UHFFFAOYSA-N
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Description

3-Phenyl-7-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-nitroindole typically involves the nitration of 3-phenylindole. One common method is the electrophilic substitution reaction using ammonium tetramethylnitrate and trifluoroacetic anhydride at sub-room temperature . This method avoids the use of strong acids and metals, making it more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could improve yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-nitroindole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitroso or nitro derivative.

    Reduction: The major product is an amino derivative.

    Substitution: The major products depend on the substituent introduced, such as halogenated or sulfonated derivatives.

Scientific Research Applications

3-Phenyl-7-nitroindole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-7-nitroindole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring system can also participate in various biochemical pathways, making it a versatile compound in biological studies .

Comparison with Similar Compounds

Similar Compounds

    3-Nitroindole: Similar in structure but lacks the phenyl group.

    7-Nitroindole: Similar but lacks the phenyl group at the 3-position.

    3-Phenylindole: Lacks the nitro group at the 7-position.

Uniqueness

3-Phenyl-7-nitroindole is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61861-89-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

7-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H

InChI Key

ANJDLCPPPZKATD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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